Cas no 870704-55-5 (2-ethyl-5-iodo-1H-imidazole)

2-Ethyl-5-iodo-1H-imidazole is a halogenated imidazole derivative characterized by its iodine substitution at the 5-position and an ethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The iodine moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. Its imidazole core contributes to coordination chemistry, making it useful in catalyst design. The ethyl group provides steric and electronic modulation, influencing selectivity in synthetic pathways. This compound is valued for its stability, well-defined reactivity, and applicability in constructing complex heterocyclic systems.
2-ethyl-5-iodo-1H-imidazole structure
2-ethyl-5-iodo-1H-imidazole structure
商品名:2-ethyl-5-iodo-1H-imidazole
CAS番号:870704-55-5
MF:C5H7N2I
メガワット:222.026
CID:3220126
PubChem ID:66751696

2-ethyl-5-iodo-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 1H-IMIDAZOLE, 2-ETHYL-4-IODO-
    • 1H-Imidazole, 2-ethyl-5-iodo-
    • 2-ethyl-5-iodo-1H-imidazole
    • EN300-1081259
    • CHEMHERE CHEM99605
    • VJB70455
    • 852-858-8
    • 870704-55-5
    • SCHEMBL633202
    • インチ: InChI=1S/C5H7IN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
    • InChIKey: CNFQZAFFDQZUAS-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 221.96540Da
  • どういたいしつりょう: 221.96540Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 76.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

2-ethyl-5-iodo-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1081259-1.0g
2-ethyl-5-iodo-1H-imidazole
870704-55-5 95%
1g
$743.0 2023-06-10
Aaron
AR01DXG6-1g
CHEMHERE CHEM99605
870704-55-5 95%
1g
$1047.00 2025-02-10
Enamine
EN300-1081259-5.0g
2-ethyl-5-iodo-1H-imidazole
870704-55-5 95%
5g
$2152.0 2023-06-10
Enamine
EN300-1081259-0.25g
2-ethyl-5-iodo-1H-imidazole
870704-55-5 95%
0.25g
$367.0 2023-10-28
Enamine
EN300-1081259-10g
2-ethyl-5-iodo-1H-imidazole
870704-55-5 95%
10g
$3191.0 2023-10-28
A2B Chem LLC
AX28394-2.5g
CHEMHERE CHEM99605
870704-55-5 95%
2.5g
$1566.00 2024-04-19
1PlusChem
1P01DX7U-5g
CHEMHERE CHEM99605
870704-55-5 95%
5g
$2722.00 2024-04-21
1PlusChem
1P01DX7U-250mg
CHEMHERE CHEM99605
870704-55-5 95%
250mg
$516.00 2024-04-21
1PlusChem
1P01DX7U-1g
CHEMHERE CHEM99605
870704-55-5 95%
1g
$981.00 2024-04-21
Enamine
EN300-1081259-0.05g
2-ethyl-5-iodo-1H-imidazole
870704-55-5 95%
0.05g
$174.0 2023-10-28

2-ethyl-5-iodo-1H-imidazole 関連文献

2-ethyl-5-iodo-1H-imidazoleに関する追加情報

Introduction to 2-ethyl-5-iodo-1H-imidazole (CAS No. 870704-55-5)

2-ethyl-5-iodo-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 870704-55-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in drug development. The structural features of 2-ethyl-5-iodo-1H-imidazole, particularly the presence of an ethyl group at the 2-position and an iodine atom at the 5-position, contribute to its unique chemical properties and make it a valuable intermediate in synthetic chemistry.

The imidazole ring is a fundamental structural motif in many bioactive molecules, including antifungal, antiviral, and anticancer agents. The introduction of substituents such as ethyl and iodine at specific positions on the imidazole ring can modulate its pharmacological properties, making it an attractive scaffold for medicinal chemists. The iodine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.

In recent years, 2-ethyl-5-iodo-1H-imidazole has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most notable areas of research involves its use as a building block in the synthesis of small-molecule inhibitors targeting various disease-related proteins. For instance, studies have demonstrated its utility in generating imidazole-based compounds that exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The ability to selectively modify the imidazole core allows researchers to fine-tune the binding affinity and selectivity of these inhibitors, thereby enhancing their therapeutic efficacy.

Moreover, the 2-ethyl-5-iodo-1H-imidazole scaffold has been explored in the context of drug discovery for infectious diseases. Researchers have leveraged its structural flexibility to design molecules with potent activity against pathogenic microorganisms. Notably, derivatives of this compound have shown promise as inhibitors of bacterial enzymes essential for their survival and replication. The iodine substituent plays a crucial role in these applications by facilitating palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex drug candidates with improved pharmacokinetic profiles.

The synthetic accessibility of 2-ethyl-5-iodo-1H-imidazole also contributes to its significance in pharmaceutical research. The compound can be readily synthesized through well-established organic transformations, making it a convenient starting material for large-scale preparations. Advances in synthetic methodologies have further enhanced the efficiency and scalability of its production, enabling researchers to explore more complex derivatives without significant logistical challenges.

Recent advancements in computational chemistry have also highlighted the potential of 2-ethyl-5-iodo-1H-imidazole as a lead compound for drug discovery. Molecular modeling studies have revealed that subtle modifications to its structure can significantly impact its interactions with biological targets. These insights have guided the design of novel analogs with optimized binding properties, demonstrating the importance of structure-based drug design strategies.

In addition to its applications in therapeutic development, 2-ethyl-5-iodo-1H-imidazole has found utility in materials science and chemical biology. Its ability to participate in various chemical transformations makes it a valuable tool for probing reaction mechanisms and developing new synthetic protocols. Researchers have utilized this compound to study catalytic processes and develop innovative approaches for constructing nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals.

The growing interest in 2-ethyl-5-iodo-1H-imidazole underscores its versatility and importance as a chemical intermediate. As our understanding of biological systems continues to expand, the demand for specialized compounds like this one is expected to rise. Future research will likely focus on expanding its applications into new areas, such as agrochemicals and industrial chemistry, where its unique properties can be leveraged to develop innovative solutions.

In conclusion, 2-ethyl-5-iodo-1H-imidazole (CAS No. 870704-55-5) represents a significant advancement in pharmaceutical chemistry and synthetic organic chemistry. Its structural features, combined with its reactivity and synthetic accessibility, make it an indispensable tool for researchers striving to develop novel therapeutic agents and explore new chemical frontiers.

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